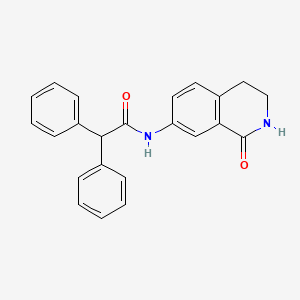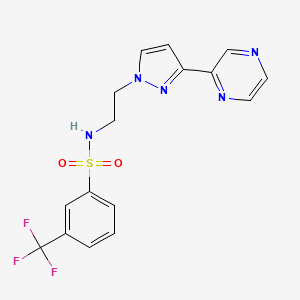
3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is part of a broader category of compounds known for their varied biological activities. These activities are primarily due to their complex molecular structure, which allows for specific interactions with biological targets.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, starting with basic aromatic or heterocyclic compounds. These processes may include condensation reactions, nucleophilic substitutions, and cyclization reactions that introduce the desired functional groups and molecular architecture (Harutyunyan et al., 2015).
Molecular Structure Analysis
X-ray diffraction analysis and computational methods like density functional theory (DFT) are commonly used to determine the crystal and molecular structure of such compounds. These analyses reveal the arrangement of atoms, molecular geometry, and the presence of intramolecular interactions, which are crucial for understanding the compound's reactivity and properties (Shen et al., 2012).
Chemical Reactions and Properties
Compounds with similar structural frameworks undergo a variety of chemical reactions, including nucleophilic substitution reactions and reactions with nucleophiles such as hydrazine derivatives and hydroxylamine. These reactions can lead to the formation of new heterocyclic compounds, demonstrating the chemical versatility of the core structure (Sayed & Ali, 2007).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are influenced by the molecular geometry and intermolecular interactions present within the compound. X-ray crystallography provides detailed insights into the solid-state structure, including the formation of hydrogen-bonded networks or other supramolecular assemblies (Kumarasinghe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antiulcer Agents and Gastric Antisecretory Properties
Compounds related to the specified chemical structure have been explored for their gastric antisecretory and cytoprotective properties. For instance, studies have identified compounds exhibiting pharmacologic profiles similar to known antiulcer agents, demonstrating their potential in the treatment and management of ulcers. These compounds are evaluated based on their structure-activity relationships, indicating their relevance in drug design and medicinal chemistry (Kaminski et al., 1987).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines, utilizing structurally similar chemicals as precursors or intermediates highlights their significance in organic chemistry. These processes often involve reactions with nucleophiles, showcasing the versatility of such compounds in generating diverse molecular architectures with potential pharmacological activities (Sayed & Ali, 2007).
Immunomodulating Activity
Research into condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which share a resemblance in functional groups with the compound of interest, has demonstrated their capacity to modulate immune responses. These molecules have been found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting their utility in developing treatments for immune-related disorders (Doria et al., 1991).
Antitumor Activity
The development of pyrimidinyl pyrazole derivatives for their antitumor activity underscores the therapeutic potential of compounds with similar structural features. These derivatives have been evaluated against various tumor cell lines, revealing significant cytotoxicity and offering a foundation for anticancer drug development (Naito et al., 2005).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel heterocycles bearing an aryl sulfonate moiety, including pyrazoles and isoxazoles, from structurally similar precursors has shown promising antimicrobial and anti-inflammatory activities. These findings indicate the relevance of such compounds in developing new therapeutic agents targeting infectious and inflammatory conditions (Kendre et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)20-17(3-2-10-22-20)12-23-19(26)9-8-15-4-6-16(11-21)7-5-15/h2-7,10,13-14H,8-9,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMQMIJYZVJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


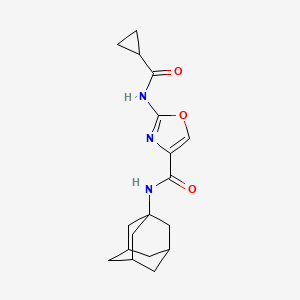
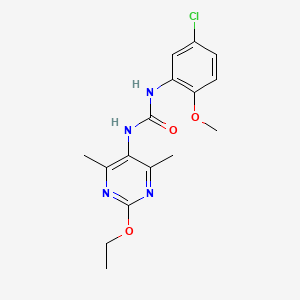
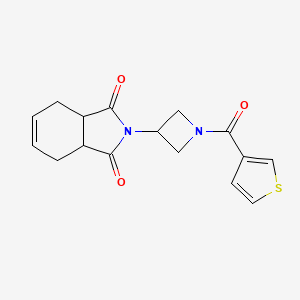

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
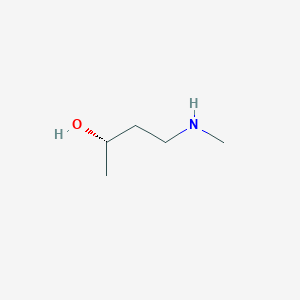
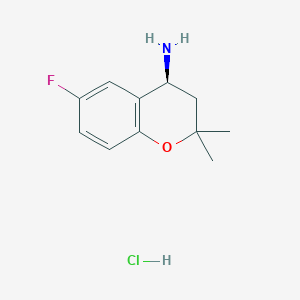
![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)


